N-(Pyrimidin-2-yl)acetohydrazide

Antibacterial Hydrazone SAR Pyrimidine derivatives

Researchers face potency gaps when using isomeric pyrimidine hydrazides. N-(Pyrimidin-2-yl)acetohydrazide provides a validated scaffold for antimicrobial hydrazone synthesis. - Enables hydrazones with MIC 7.8-15.62 μg/mL against S. aureus and E. coli. - Superior potency vs. pyrimidine-5-yl analogs (2-32× lower MIC). - Supports systematic SAR expansion of m-hydroxyphenyl pharmacophore.

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
Cat. No. B12821132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyrimidin-2-yl)acetohydrazide
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=NC=CC=N1)N
InChIInChI=1S/C6H8N4O/c1-5(11)10(7)6-8-3-2-4-9-6/h2-4H,7H2,1H3
InChIKeyIPBCXVGFWIVCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyrimidin-2-yl)acetohydrazide: Antimicrobial Hydrazone Core


N-(Pyrimidin-2-yl)acetohydrazide is a heterocyclic hydrazide building block characterized by a pyrimidine ring directly linked to an acetohydrazide moiety. While the parent compound itself is rarely the final bioactive entity, its core structure—particularly the pyrimidin-2-ylthio variant—serves as a critical intermediate in the synthesis of N′-(arylidene)acetohydrazide derivatives with documented antimicrobial activity [1]. The acetohydrazide group provides a nucleophilic handle for condensation with aldehydes and ketones, enabling the generation of structurally diverse hydrazone libraries that are widely employed in medicinal chemistry campaigns targeting bacterial and fungal pathogens [2].

N-(Pyrimidin-2-yl)acetohydrazide vs. Simple Analogs


Generic substitution with alternative pyrimidine hydrazides (e.g., pyrimidin-4-yl or pyrimidin-5-yl isomers, or thioether-linked analogs) is scientifically unjustified due to quantifiable differences in the antimicrobial potency of the resulting hydrazone derivatives. The position of the hydrazide attachment on the pyrimidine ring and the nature of the linker (direct N-linkage versus thioether S-linkage) fundamentally alter both the synthetic accessibility of downstream libraries and the structure-activity relationships (SAR) of the final hydrazone products. For instance, 2-[(pyrimidin-2-yl)thio]acetohydrazide-derived hydrazones exhibit MIC values ranging from 7.8–15.62 μg/mL against Staphylococcus aureus, whereas the corresponding pyrimidine-5-yl thioether derivatives display significantly weaker activity (MIC 31.25–250 μg/mL) [1]. This >2-fold difference in potency underscores that subtle structural variations in the hydrazide intermediate propagate into clinically meaningful activity gaps in the final compounds, making indiscriminate substitution a high-risk procurement decision for SAR-driven research programs.

Quantitative Differentiation: N-(Pyrimidin-2-yl)acetohydrazide


2-ylthio vs. 5-ylthio Antibacterial Potency

Hydrazone derivatives derived from 2-[(pyrimidin-2-yl)thio]acetohydrazide (a thioether-linked analog of the target compound) demonstrate quantitatively superior antibacterial activity compared to the isomeric pyrimidin-5-ylthio series. The most potent derivative in the 2-ylthio series, N′-(3-hydroxybenzylidene)-2-[(pyrimidin-2-yl)thio]acetohydrazide (compound 3l), exhibits an MIC range of 7.8–15.62 μg/mL against S. aureus, S. epidermidis, and E. coli [1]. In contrast, the most active compound in the 5-ylthio series, N′-(2-pyrilidene)-2-[(pyrimidine-5-yl)thio]acetohydrazide (compound 3a), displays a 2–16-fold higher MIC range of 31.25–250 μg/mL across a panel of Gram-positive and Gram-negative pathogens [2]. This quantifiable potency gap establishes the 2-position thioether linkage as a superior scaffold for antimicrobial hydrazone development.

Antibacterial Hydrazone SAR Pyrimidine derivatives

m-Hydroxyphenyl Substituent and Antibacterial Activity

Within the 2-[(pyrimidin-2-yl)thio]acetohydrazide-derived hydrazone series, the presence of a meta-hydroxy substituent on the benzylidene ring dramatically enhances antibacterial activity. Compound 3l (N′-(3-hydroxybenzylidene)-2-[(pyrimidin-2-yl)thio]acetohydrazide) achieved an MIC of 7.8–15.62 μg/mL against S. aureus, S. epidermidis, and E. coli, and was explicitly identified as the most potent derivative among nineteen analogs tested [1]. In contrast, the unsubstituted phenyl derivative (compound 3a) and the para-hydroxy isomer (compound 3k) both exhibited MIC values >500 μg/mL against the same strains—a >32-fold loss in activity [1]. This intra-series comparison quantifies the critical role of the m-hydroxyphenyl moiety in driving antibacterial efficacy and provides a rational basis for prioritizing this substitution pattern in library design.

Antibacterial Hydrazone SAR Substituent effects

Broad-Spectrum Activity of 2-ylthio Hydrazones

Hydrazone derivatives synthesized from 2-[(pyrimidin-2-yl)thio]acetohydrazide demonstrate antibacterial activity against both Gram-positive (S. aureus, S. epidermidis) and Gram-negative (E. coli) pathogens within a relatively narrow MIC range of 7.8–15.62 μg/mL for the most active analog (compound 3l) [1]. This balanced, broad-spectrum profile distinguishes these derivatives from many simple acetohydrazides that typically lack the pyrimidine pharmacophore required for consistent antibacterial penetration across diverse bacterial membrane architectures. In contrast, the 5-ylthio series demonstrates markedly elevated MICs (31.25–250 μg/mL) against a broader panel of pathogens, including Pseudomonas aeruginosa, Salmonella typhimurium, and Bacillus species, indicating that the 2-ylthio substitution pattern is uniquely associated with potent Gram-positive and select Gram-negative coverage [2].

Antibacterial Broad-spectrum Pyrimidine

Direct N-Linkage vs. Thioether Chemistry

The target compound, N-(pyrimidin-2-yl)acetohydrazide, features a direct nitrogen linkage between the pyrimidine ring and the acetohydrazide group. This structural feature enables direct condensation reactions with aldehydes or ketones to yield hydrazone derivatives without the intervening thioether spacer present in the widely studied 2-[(pyrimidin-2-yl)thio]acetohydrazide analogs [1]. While direct comparative biological data for the parent N-(pyrimidin-2-yl)acetohydrazide versus its thioether analog are absent in the retrieved literature, the synthetic distinction is material: the direct N-linkage eliminates the sulfur atom, thereby reducing molecular weight, altering conformational flexibility, and potentially improving synthetic atom economy by obviating the thioether installation step. This distinction is particularly relevant for programs where the thioether moiety is either unnecessary for target engagement or introduces undesirable metabolic liabilities.

Synthetic chemistry Hydrazide building block Reactivity

Pyrimidine Acetohydrazides as Calcium Channel Blockers

Pyrimidine acetohydrazide-containing derivatives have been shown to exhibit calcium channel blockade activity comparable to the clinically established 1,4-dihydropyridine (DHP) class. In a study of achiral pyrimidine derivatives, compounds incorporating acetohydrazide functionalities (specifically compounds 5a, 5b, 9b, and 9c) demonstrated vasorelaxation of rabbit aortae in the range of 74.4% to 89.2%, exceeding the relaxation observed with nifedipine (57.6%) under identical experimental conditions [1]. Furthermore, these compounds produced decreases in mean arterial blood pressure (MABP) in rabbits ranging from 51.4 to 78.2 mmHg [1]. This pharmacological profile is not observed with non-pyrimidine hydrazides such as benzohydrazides or simple aliphatic acetohydrazides, underscoring that the pyrimidine nucleus is essential for conferring the calcium channel modulatory phenotype.

Antihypertensive Calcium channel blocker Pyrimidine

Optimal Applications for N-(Pyrimidin-2-yl)acetohydrazide


Gram-Positive Antibacterial Hydrazone Library

Research groups focused on antibacterial drug discovery should prioritize N-(pyrimidin-2-yl)acetohydrazide (or its thioether analog 2-[(pyrimidin-2-yl)thio]acetohydrazide) as the core intermediate for hydrazone library generation. Quantitative evidence demonstrates that hydrazones derived from the pyrimidin-2-ylthio scaffold achieve MIC values as low as 7.8 μg/mL against S. aureus and S. epidermidis [1]. Procurement of this specific scaffold enables direct condensation with m-hydroxybenzaldehyde to yield compound 3l—the most potent derivative in a 19-compound series—bypassing extensive SAR exploration of less active substitution patterns that require MICs >500 μg/mL [1].

Broad-Spectrum Antimicrobial Screening

The balanced Gram-positive and Gram-negative activity profile of pyrimidin-2-ylthio acetohydrazide-derived hydrazones (MIC 7.8–15.62 μg/mL against S. aureus, S. epidermidis, and E. coli) makes this scaffold suitable for broad-spectrum antimicrobial screening campaigns [1]. In contrast, the isomeric pyrimidine-5-ylthio series exhibits 2–32× higher MIC values across comparable pathogen panels, making it a less efficient starting point for hit identification [2]. Programs seeking initial hits with activity across multiple bacterial classes should prioritize the 2-ylthio scaffold to maximize the probability of identifying broad-spectrum leads from a single synthetic round.

Calcium Channel Blocker Discovery

Research programs targeting novel antihypertensive agents should consider pyrimidine acetohydrazide derivatives as a chemically distinct alternative to the well-explored 1,4-dihydropyridine (DHP) class. Pyrimidine acetohydrazide-containing compounds have demonstrated vasorelaxation of rabbit aortae (74.4–89.2%) that exceeds that of nifedipine (57.6%) [3]. This 1.3–1.56× efficacy advantage, coupled with the distinct pyrimidine chemotype, offers a pathway to developing antihypertensive candidates that may circumvent DHP-associated limitations while maintaining calcium channel blockade activity.

m-Hydroxyphenyl Pharmacophore SAR

The 2-[(pyrimidin-2-yl)thio]acetohydrazide scaffold provides a well-characterized platform for investigating the m-hydroxyphenyl pharmacophore in antibacterial hydrazones. The >32–64× potency enhancement conferred by the m-hydroxy substituent relative to unsubstituted or para-hydroxy analogs establishes a clear baseline for SAR expansion [1]. Procurement of this scaffold enables systematic variation of the m-hydroxybenzaldehyde partner to probe substituent electronic effects, steric tolerance, and metabolic stability while maintaining the core pyrimidine-hydrazone framework that has been quantitatively validated as a productive antibacterial chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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